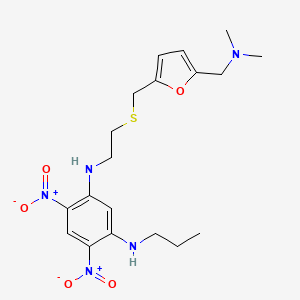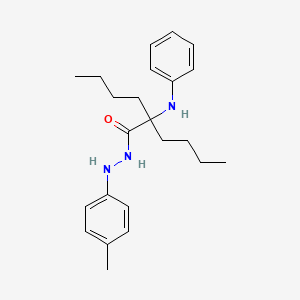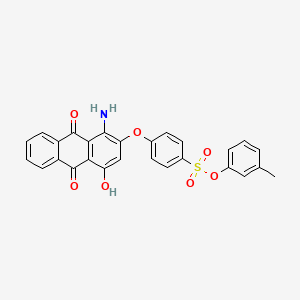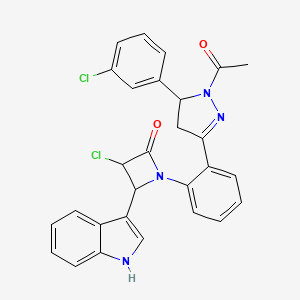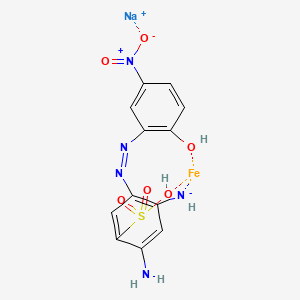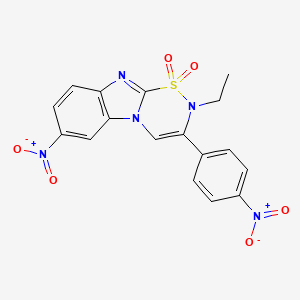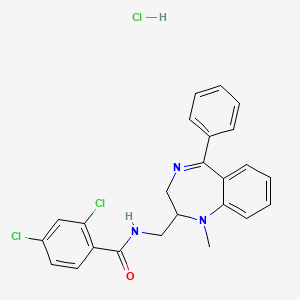
Benzamide, 2,4-dichloro-N-((1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2,4-dichloro-N-((1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-,monohydrochloride is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzodiazepine ring system, which is known for its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Benzodiazepine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of chlorine atoms at the 2 and 4 positions of the benzamide ring can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
N-Methylation:
Final Coupling: The final step involves coupling the benzodiazepine moiety with the benzamide derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring that the processes are cost-effective, safe, and environmentally friendly. This may include optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazepine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, potentially forming amines or alcohols.
Substitution: The chlorine atoms in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution may result in various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids
Medicine
Given the presence of the benzodiazepine ring, this compound may have pharmacological properties, such as anxiolytic, sedative, or anticonvulsant effects. It could be investigated for potential therapeutic applications in treating anxiety, insomnia, or epilepsy.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of this compound would likely involve its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine moiety suggests that it may bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, modulating their activity and producing sedative or anxiolytic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Chlordiazepoxide: Another benzodiazepine used for its anxiolytic effects.
Clonazepam: A benzodiazepine with anticonvulsant properties.
Eigenschaften
CAS-Nummer |
83736-53-2 |
|---|---|
Molekularformel |
C24H22Cl3N3O |
Molekulargewicht |
474.8 g/mol |
IUPAC-Name |
2,4-dichloro-N-[(1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C24H21Cl2N3O.ClH/c1-29-18(15-28-24(30)19-12-11-17(25)13-21(19)26)14-27-23(16-7-3-2-4-8-16)20-9-5-6-10-22(20)29;/h2-13,18H,14-15H2,1H3,(H,28,30);1H |
InChI-Schlüssel |
PGTMJUHITRUERR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3)CNC(=O)C4=C(C=C(C=C4)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



